Cochinchinenene B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COCHINCHINENENE B involves multiple chromatography and spectral analysis techniques to isolate and identify the effective constituents from the resin of Dracaena cochinchinensis . The specific synthetic routes and reaction conditions are not extensively documented in the available literature.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction of resin from Dracaena cochinchinensis. The resin is then subjected to various chromatographic techniques to purify and isolate the compound .
Chemical Reactions Analysis
Types of Reactions
COCHINCHINENENE B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical properties and reactions of similar compounds.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of COCHINCHINENENE B involves the inhibition of over-activation of microglial cells, which are responsible for inflammation-mediated neurotoxicity . The compound achieves this by decreasing the expressions of inducible nitric oxide synthase, interleukin-6, and tumor necrosis factor-alpha in lipopolysaccharide-induced BV2 microglial cells .
Comparison with Similar Compounds
COCHINCHINENENE B is unique due to its specific anti-neuroinflammatory properties . Similar compounds include other flavonoids and stilbenoids isolated from the genera Dracaena and Sansevieria . These compounds also exhibit various biological activities, but this compound stands out for its potential therapeutic applications in neurodegenerative diseases .
List of Similar Compounds
- Stilbene-flavane dimers
- Quinoid flavonoids
- Homoisoflavanones
Properties
Molecular Formula |
C32H32O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol |
InChI |
InChI=1S/C32H32O6/c1-36-27-15-9-22(10-16-27)29(17-11-23-8-14-26(34)19-31(23)38-3)32-24(18-28(37-2)20-30(32)35)7-4-21-5-12-25(33)13-6-21/h4-10,12-16,18-20,29,33-35H,11,17H2,1-3H3/b7-4+ |
InChI Key |
XZVDYCHPJWUZFS-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C=C3O)OC)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C=C3O)OC)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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